3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile
Overview
Description
3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound, in particular, is characterized by the presence of a chloro group, a methylphenyl group, and a carbonitrile group attached to the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. The reaction is carried out in the presence of silver fluoride, palladium(II) chloride, and triphenylphosphine in acetonitrile at approximately 82°C. This method yields the desired compound with a 60% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar protocols as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the isothiazole compound.
Scientific Research Applications
3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly for its activity against various biological targets.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Similar in structure but with different substitution patterns.
5-Phenylisothiazole: Known for its antiviral activity against polio.
4,5-Diarylisothiazoles: Active as multiple target non-steroidal anti-inflammatory agents.
Uniqueness
3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methylphenyl group, and a carbonitrile group on the isothiazole ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)-1,2-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c1-7-2-4-8(5-3-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXYCDRPWTESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381354 | |
Record name | 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662138-23-0 | |
Record name | 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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